N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation in cancer cells or inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxindole: An oxidized derivative of indole with various biological activities.
Uniqueness
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide is unique due to the presence of the 6-chloropyridin-3-yl and piperidin-4-yl groups, which can confer specific biological activities and chemical properties not found in other indole derivatives .
Properties
Molecular Formula |
C21H21ClN4O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H21ClN4O2/c1-25-17-5-3-2-4-14(17)12-18(25)20(27)24-16-8-10-26(11-9-16)21(28)15-6-7-19(22)23-13-15/h2-7,12-13,16H,8-11H2,1H3,(H,24,27) |
InChI Key |
RBKVBJFMQQDBJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)C(=O)C4=CN=C(C=C4)Cl |
Origin of Product |
United States |
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